1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

カタログ番号 B385047

CAS番号:

615279-12-4

分子量: 264.4g/mol

InChIキー: MGPHMZYKOGGVIZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

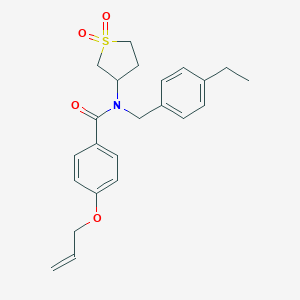

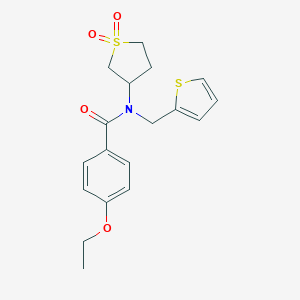

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The “1-(2,3,5,6-tetramethylbenzyl)” part suggests that a benzyl group with four methyl groups attached to the benzene ring is attached to the first position of the benzimidazole .

Molecular Structure Analysis

The molecular structure of “1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole” would consist of a benzimidazole core with a tetramethylbenzyl group attached at the 1-position . The benzimidazole core is planar due to the conjugation of the p-orbitals across the whole ring system .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . The tetramethylbenzyl group may influence the reactivity of the benzimidazole core .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole” would depend on the specific structure of the compound. Benzimidazoles are generally solid at room temperature and are weakly basic due to the nitrogen atom in the imidazole ring .科学的研究の応用

Antimicrobial and Antifungal Applications

- Benzimidazole derivatives, including those related to 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole, have been synthesized and evaluated for antimicrobial and antifungal activities. Some compounds have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as against fungi including Candida albicans and Aspergillus flavus (Salahuddin et al., 2017). This suggests a potential for developing new antimicrobial agents from benzimidazole derivatives.

Catalytic Activity in Organic Synthesis

- Palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands, potentially including the tetramethylbenzyl benzimidazole structure, have demonstrated catalytic activity in Mizoroki–Heck coupling reactions. These findings indicate the utility of benzimidazole derivatives in facilitating carbon-carbon bond formation, an essential reaction in organic synthesis and pharmaceutical drug development (Hayati Türkmen et al., 2009).

Agricultural Applications

- Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim, a benzimidazole derivative, have been explored for sustained release in agricultural applications to prevent and control fungal diseases. This approach aims at enhancing the efficacy of fungicides while reducing their environmental and human toxicity (E. Campos et al., 2015).

Antiviral Activity

- Certain benzimidazole compounds have been investigated for their inhibitory effects on enterovirus replication, targeting nonstructural proteins crucial for viral RNA synthesis. This suggests the potential of benzimidazole derivatives in developing antiviral therapeutics (A. D. De Palma et al., 2008).

作用機序

特性

IUPAC Name |

1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-12-9-13(2)15(4)16(14(12)3)10-20-11-19-17-7-5-6-8-18(17)20/h5-9,11H,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPHMZYKOGGVIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CN2C=NC3=CC=CC=C32)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide](/img/structure/B384970.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxybenzamide](/img/structure/B384971.png)

![4-bromo-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide](/img/structure/B384975.png)

![2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B384976.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3,4,5-trimethoxybenzamide](/img/structure/B384977.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-ethoxybenzamide](/img/structure/B384979.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-pentoxybenzamide](/img/structure/B384983.png)